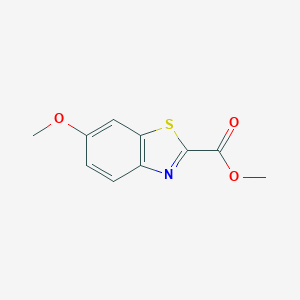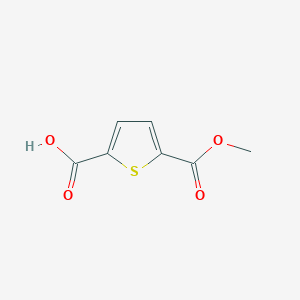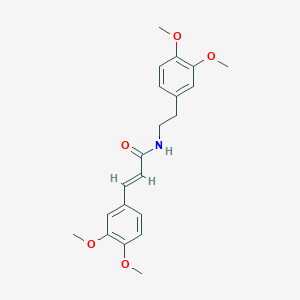![molecular formula C32H24N2O5 B187950 5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 5186-51-6](/img/structure/B187950.png)
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the family of isoindoline-1,3-dione derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is still under investigation. However, it has been suggested that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells. It has also been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments is its high purity and yield. This makes it easier to obtain and work with in experiments. However, one limitation is that its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]'. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' with improved biological activities may also be a promising direction for future research.
Conclusion:
In conclusion, '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has shown potential applications in biomedical research. Its antioxidant, anti-inflammatory, and anticancer activities make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been reported to have a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has shown potential applications in biomedical research due to its various biological activities. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to inhibit the growth of bacteria and fungi. These properties make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
5186-51-6 |
|---|---|
Produktname |
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] |
Molekularformel |
C32H24N2O5 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C32H24N2O5/c1-17-5-7-21(13-19(17)3)33-29(35)25-11-9-23(15-27(25)31(33)37)39-24-10-12-26-28(16-24)32(38)34(30(26)36)22-8-6-18(2)20(4)14-22/h5-16H,1-4H3 |
InChI-Schlüssel |
JVWUZWFZLOHNEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
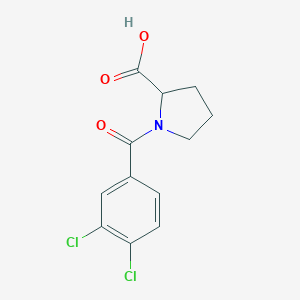
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
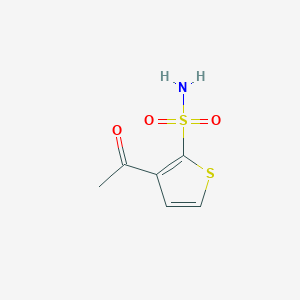

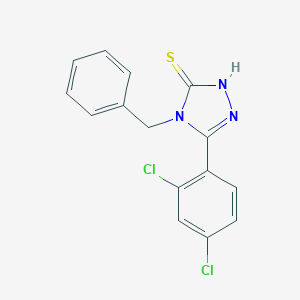
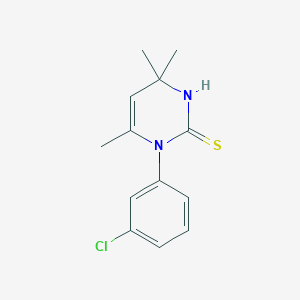
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
